CYP3A4 Inhibition vs. Curcuminoids
(4S,5S)-(+)-Germacrone 4,5-epoxide (7) demonstrated markedly more potent inhibition of CYP3A4 (IC₅₀ = 1.0 ± 0.2 μM) compared to the structurally distinct curcuminoids curcumin (11; IC₅₀ = 14.9 ± 1.4 μM) and demethoxycurcumin (12; IC₅₀ = 7.0 ± 1.7 μM), representing an approximately 15-fold and 7-fold potency advantage, respectively [1]. For CYP2C9 inhibition, the rank order reversed: 12 (IC₅₀ = 1.4 ± 0.2 μM) > 11 (IC₅₀ = 6.0 ± 1.4 μM) > 7 (IC₅₀ = 7.6 ± 2.5 μM), demonstrating subtype-selective inhibition [1]. For CYP1A2, compound 7 (IC₅₀ = 33.2 ± 3.6 μM) exhibited comparable potency to 12 (IC₅₀ = 34.0 ± 14.2 μM) and superior potency to 11 (IC₅₀ > 100 μM) [1].
Demethoxycurcumin: 7.0 ± 1.7 μM
| Evidence Dimension | CYP3A4 Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.0 ± 0.2 μM |
| Comparator Or Baseline | Curcumin (14.9 ± 1.4 μM); Demethoxycurcumin (7.0 ± 1.7 μM) |
| Quantified Difference | ~15-fold more potent than curcumin; ~7-fold more potent than demethoxycurcumin |
| Conditions | In vitro CYP inhibition assay using recombinant human CYP enzymes |
Why This Matters
For researchers investigating herb-drug interactions or conducting CYP liability screening, the compound's pronounced CYP3A4 inhibitory activity relative to co-occurring curcuminoids enables more definitive mechanistic studies and may reduce the mass quantity required for in vitro assays.
- [1] Bamba Y, Yun YS, Kunugi A, Inoue H. Compounds isolated from Curcuma aromatica Salisb. inhibit human P450 enzymes. J Nat Med. 2011;65(3-4):583-587. View Source
